[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCFSAPALJOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=NO)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aromatic Amine and Formyl Boronic Acid Condensation
This method involves reacting aromatic amines with formyl boronic acids to form the target imine-linked boronic acids. The process generally includes:
- Reactants : Aromatic amines (e.g., 4-aminophenyl derivatives) and 3-formyl phenyl boronic acid.
- Reaction Conditions : Reflux in ethanol at approximately 100°C for 24 hours.
- Procedure :
- Dissolve the aromatic amine and formyl boronic acid separately in ethanol.
- Mix under reflux conditions, allowing the formation of an imine linkage.
- Isolate the product by removing solvent, washing, and drying.
Example : Synthesis of [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid could follow this route, where the imine bond is formed between the amino group on the aromatic ring and the aldehyde group on the boronic acid derivative.
Borylation of Aromatic Precursors
Borylation involves introducing boronic acid groups onto aromatic compounds via metal-catalyzed cross-coupling reactions:
- Miyaura Borylation : Utilizes palladium catalysts to convert aryl halides into arylboronic acids.
- Procedure :
- Start with halogenated aromatic compounds.
- React with bis(pinacolato)diboron in the presence of a palladium catalyst.
- Isolate the boronic acid derivative after purification.
This approach is suitable for synthesizing boronic acids with specific substitution patterns, which can then be functionalized further.
Amidation and Coupling Reactions
To attach the boronic acid moiety to the imine or related structures, amidation reactions are employed:
- Reactants : Boronic acid derivatives with carboxylic acid groups (e.g., 3-carboxyphenylboronic acid).
- Coupling Agents : EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or HATU.
- Procedure :
- Activate the carboxyl group with the coupling agent.
- React with amines or imine precursors to form stable amide bonds.
This method is pivotal in synthesizing derivatives like This compound by linking boronic acid units to aromatic imine-containing molecules.
Data Table Summarizing Synthesis Methods
| Method | Reactants | Key Conditions | Main Products | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of Aromatic Amine & Formyl Boronic Acid | Aromatic amines + 3-formyl phenyl boronic acid | Reflux in ethanol (~100°C, 24h) | Imine-linked boronic acids | Mild, straightforward | Limited to compatible amines and aldehydes |
| Borylation of Aromatic Precursors | Halogenated aromatics + bis(pinacolato)diboron | Pd-catalyzed, inert atmosphere | Aromatic boronic acids | High regioselectivity | Requires metal catalysts and handling of sensitive reagents |
| Amidation Coupling | Boronic acids with carboxyl groups + amines | EDC or HATU coupling, room temp | Boronic acid-imine conjugates | Versatile, high yield | Possible side reactions, need for purification |
Research Findings and Insights
- Efficiency and Selectivity : The condensation reactions between aromatic amines and aldehyde-functionalized boronic acids are efficient, often yielding high purity products after simple filtration and washing steps.
- Catalytic Borylation : The Miyaura borylation method provides a robust route for synthesizing boronic acids with specific substitution patterns, which are crucial for subsequent functionalization.
- Functionalization Flexibility : Amidation reactions enable the attachment of boronic acids to various aromatic frameworks, including imine derivatives, facilitating the synthesis of complex compounds like This compound .
Chemical Reactions Analysis
Types of Reactions
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the hydroxy-C-methylcarbonimidoyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the hydroxy-C-methylcarbonimidoyl group can produce corresponding alcohols or amines.
Scientific Research Applications
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid, a derivative of phenylboronic acid, holds promise in various biomedical applications due to the unique properties of boronic acids, such as their ability to bind with diols and their versatility in chemical modifications . This article explores the scientific research applications of phenylboronic acid derivatives, focusing on their uses in drug delivery, cancer treatment, and other biomedical fields.
Biomedical Applications of Phenylboronic Acid Derivatives
Drug Delivery Systems:
- Glucose-Responsive Insulin Delivery: Phenylboronic acid derivatives, such as 4-fluorophenyl boronic acid (4-FPBA), have been used to create glucose-responsive insulin delivery systems. For example, insulin-loaded nanoparticles with chitosan-4-FPBA (CS-4-FPBA) have been developed for glucose-responsive insulin release . The amount of insulin delivered is significantly higher with higher glucose levels, demonstrating the potential of CS-4FPBA conjugates to function as glucose-dependent insulin delivery systems .
- Mucoadhesive Drug Delivery: Boronate-conjugated chitosans, such as those with 4-carboxyphenyl boronic acid (CS-4CPBA), have been prepared to investigate urothelial mucoadhesiveness, with the aim of prolonging drug residence time in the bladder for bladder cancer treatment . Studies have shown that highly boronated CS exhibits the highest mucoadhesive properties, making it suitable for drug delivery via mucosal routes .
Cancer Treatment:
- Tumor Targeting: Phenylboronic acid conjugates have drawn interest in pH-sensitive drug delivery for tumor targeting . The integration of phenylboronic acid groups onto the surface of chitosan nanoparticles enhances the efficacy of nanoparticles to target cancer cells . For instance, 4-CPBA-CS NPs have shown greater internalization into tumor cells compared to non-decorated nanoparticles .
- Anticancer Activity: Boronic compounds have been explored for their anticancer, antimicrobial, and antioxidant properties . Studies have treated prostate cancer cells with boronic compounds to identify cytotoxic behaviors and toxicity levels against healthy cells . Modified flutamide-like compounds containing boronic acid have been synthesized and tested against cancer cell lines, showing that the addition of fluorine in the ortho position next to the free boronic acid can significantly increase antiproliferative activity .
- Combination Therapies: Boronic acids like bortezomib have been used in combination therapies to treat various cancers . Clinical trials have explored the combination of bortezomib with other drugs for treating lymphomas, multiple myeloma, and leukemia .
Other Applications:
- Bone Tissue Regeneration: Phenylboronic acid, when incorporated into composite scaffolds with chitosan and bioactive glass, shows potential for treating bone tissue degeneration .
- Antimicrobial Applications: Boronic-imine structured compounds have demonstrated considerable efficiencies against microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Ocular Bioavailability: Voriconazole-loaded micelles using 4CPBA conjugated chitosan oligosaccharide-vitamin E have shown superior ocular bioavailability, indicating potential in ocular targeting .
Data Table of Phenylboronic Acid Conjugates
Case Studies and Research Findings
- Flutamide-like Antiandrogens: A study designed and synthesized flutamide-like antiandrogens with boronic acid to treat prostate cancer. The compounds were tested against cancer cell lines, and results indicated that carboxamides substituted with 5-chloropyrazine were the most active compounds . The addition of fluorine in the ortho position in the benzene core next to the free boronic acid resulted in a significant increase in antiproliferative activity .
- Chitosan Nanoparticles for Tumor Targeting: Research on 4-CPBA-modified chitosan nanoparticles (CSNPs) demonstrated enhanced tumor cell internalization and deposition in tumor sites . These nanoparticles showed improved tumor penetration, cellular uptake, and antitumor activity in 3-D multicellular spheroids, monolayer cell models, and H22 tumor-bearing mice .
- Boronic Acid-Modified Nanomaterials: Boronic-acid-modified nanomaterials, including carbon dots and graphene oxides, are being explored for various biomedical applications .
Mechanism of Action
The mechanism of action of [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate biological pathways and processes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Molecular Comparison
Biological Activity
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data.
- Molecular Formula : C10H12BNO3
- Molecular Weight : 209.02 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. A study involving various boronic compounds indicated that they could selectively inhibit the growth of cancer cells while preserving the viability of healthy cells. For instance, compounds similar to this compound were tested against prostate cancer cells (PC-3) and showed a reduction in cell viability to 33% at a concentration of 5 µM, compared to 71% for healthy cells .
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Antimicrobial Activity
The antimicrobial efficacy of boronic acids has also been explored. In studies evaluating the antibacterial properties of various boronic compounds, including derivatives of this compound, significant inhibition zones were observed against pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm depending on the specific compound and concentration used .
Antioxidant Activity
The antioxidant potential of boronic acids is another area of interest. Studies have employed methods such as DPPH and ABTS assays to assess the radical scavenging ability of these compounds. The results indicated that certain boronic acids exhibited antioxidant activity comparable to established standards like α-Tocopherol and BHT .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Anticancer Mechanism : It may induce apoptosis in cancer cells via mitochondrial pathways or inhibit specific signaling pathways critical for cancer cell survival.
- Antimicrobial Mechanism : The interaction between phenylboronic acids and glycolipids on bacterial surfaces leads to bacterial aggregation and subsequent cell death. This mechanism highlights the importance of multipoint recognition in enhancing antibacterial activity .
- Antioxidant Mechanism : The ability to scavenge free radicals may stem from the presence of hydroxyl groups in its structure, which can donate electrons to neutralize reactive oxygen species.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various boronic compounds on PC-3 prostate cancer cells and L929 healthy fibroblast cells. The results indicated selective toxicity towards cancer cells with minimal effects on healthy cells.
- Antimicrobial Testing : Another study assessed the antimicrobial activity against a range of bacteria, finding that certain derivatives exhibited promising results against both planktonic and biofilm forms of bacteria.
- Antioxidant Assessment : A comparative study using different antioxidant assays revealed that some derivatives showed substantial antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Q & A
Q. What synthetic methodologies are commonly employed for phenyl boronic acid derivatives, and how can they be adapted for [4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid?
Methodological Answer: Phenyl boronic acids are typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or functionalization of pre-existing boronic acid scaffolds. For example:
- Protection/Deprotection Strategies : In the synthesis of QCy-BA (), 4-(hydroxymethyl)phenyl boronic acid was esterified with pinacol to form a boronic ester, followed by iodination and coupling reactions. This approach stabilizes the boronic acid during subsequent steps.
- Functional Group Introduction : Derivatives like 4-(methylthio)phenyl boronic acid () are synthesized via direct substitution or coupling, achieving yields up to 85%. Adapting these methods, the N-hydroxy-C-methylcarbonimidoyl group could be introduced via imine formation or hydroxyamination.
- Key Data : Yields for phenyl boronic acid derivatives range from 62% to 85% depending on substituents ().
Q. How is NMR spectroscopy used to characterize and monitor reactions involving phenyl boronic acid derivatives?
Methodological Answer: 1H and 13C NMR are critical for confirming structural integrity and tracking dynamic processes:
- Reaction Monitoring : In , time-dependent 1H NMR revealed H2O2-triggered cleavage of a boronic ester. The peak at 5.10 ppm (O–CH2) decreased, while new peaks at 5.20 ppm (p-quinone methide) emerged, confirming conversion.
- Structural Confirmation : For 4-(methoxycarbonyl)phenyl boronic acid (), aromatic protons resonated at δ 8.10 ppm, and the methoxy group at δ 3.93 ppm. Similar shifts would validate the target compound’s N-hydroxy-C-methylcarbonimidoyl group.
- Quantitative Analysis : Integration ratios in NMR spectra help assess purity and reaction completion.
Q. What stability considerations are critical for phenyl boronic acid derivatives during storage and experimentation?
Methodological Answer:
- Moisture Sensitivity : Boronic acids hydrolyze in aqueous media. Storage under inert atmospheres or as boronic esters (e.g., pinacol esters) enhances stability ().
- pH-Dependent Stability : Boronic acids form stable tetrahedral boronate complexes at alkaline pH (). For example, complexes with diols persist at pH > 7 but dissociate under acidic conditions.
- Temperature : Refrigeration (2–8°C) is recommended for long-term storage ().
Advanced Research Questions
Q. How are boronic acid derivatives designed and optimized as inhibitors for enzymes like Autotaxin?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introducing boronic acids to thiazolidinediones increased Autotaxin inhibition potency from µM to nM IC50 values (). The boronic acid moiety targets catalytic threonine residues.
- Biochemical Assays : Inhibitor efficacy is quantified via enzymatic assays (e.g., LPC hydrolysis inhibition in ). IC50 values are determined using fluorescence or colorimetric substrates.
- Structural Optimization : Modifying substituents (e.g., fluorobenzyl groups in ) improves binding affinity. Compound 32 () achieved nanomolar potency through steric and electronic tuning.
Q. What experimental approaches are used to study boronic acid-diol/hydroxyacid interactions in aqueous systems?
Methodological Answer:
- Potentiometric Titration : Cumulative formation constants (log K) for boronate-diol complexes are measured at varying pH (). For example, phenyl boronic acid binds 1,2-diols with log K ~2.5–3.5.
- Steric/Electronic Effects : Steric hindrance (e.g., adjacent anionic groups) reduces complex stability by ~1 log unit (). Electronic effects on boronic acid acidity (ρ = 2.1) are less impactful.
- pH-Independent Binding : α-Hydroxy acids (e.g., glycolic acid) form stable complexes even at pH < 3 due to their low pKa ().
Q. How is apoptosis induction by boronic acid-containing compounds evaluated in cancer cell lines?
Methodological Answer:
- Cell Viability Assays : IC50 values are determined using MTT or ATP-based assays. For example, boronic acid-stilbene hybrids () showed IC50 = 0.48–2.1 µM against B-16 melanoma cells.
- Tubulin Polymerization Assays : Inhibitors like compound 13c () reduced tubulin polymerization by 50% at 21 µM.
- Flow Cytometry : Jurkat cells treated with 13c exhibited apoptosis markers (e.g., Annexin V staining) within 8 hours ().
Q. What methodologies enable the study of stimuli-responsive boronic acid probes, such as H2O2-sensitive systems?
Methodological Answer:
- Photophysical Analysis : UV-vis and fluorescence spectroscopy track probe activation. QCy-BA () showed a redshift from λmax = 400 nm (inactive) to 550 nm (active) upon H2O2 exposure.
- Naked-Eye Detection : Colorimetric changes (e.g., yellow to brown in ) provide rapid qualitative assessment.
- Kinetic Studies : Time-dependent NMR or HPLC quantifies reaction rates. For QCy-BA, complete conversion to QCy-DT occurred within 2 hours ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
